(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole
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Overview
Description
(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate substituted anilines with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is crucial to minimize side reactions and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Methylbenzimidazole: A derivative with similar structural features but lacking the chloro and pyrrolidine groups.
6-Chlorobenzimidazole: Another derivative with a chloro group but without the methyl and pyrrolidine moieties.
Uniqueness
(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16ClN3 |
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Molecular Weight |
249.74 g/mol |
IUPAC Name |
5-chloro-4-methyl-2-[(2S)-2-methylpyrrolidin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C13H16ClN3/c1-8-9(14)4-5-10-11(8)17-12(16-10)13(2)6-3-7-15-13/h4-5,15H,3,6-7H2,1-2H3,(H,16,17)/t13-/m0/s1 |
InChI Key |
ITFDEQAHMJTBKT-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(N2)[C@@]3(CCCN3)C)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)C3(CCCN3)C)Cl |
Origin of Product |
United States |
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